2,3-Dihydroxysuccinonitrile
Description
2,3-Dihydroxysuccinonitrile is a hypothetical succinonitrile derivative characterized by two hydroxyl groups (-OH) at the 2- and 3-positions of a four-carbon succinonitrile backbone. Succinonitriles, in general, are compounds derived from succinic acid where the carboxylic acid groups (-COOH) are replaced by nitrile groups (-CN). The hydroxyl substituents in 2,3-dihydroxysuccinonitrile would confer unique reactivity, such as hydrogen-bonding capacity and participation in acid-base or oxidation-reduction reactions.
Properties
Molecular Formula |
C4H4N2O2 |
|---|---|
Molecular Weight |
112.09 g/mol |
IUPAC Name |
2,3-dihydroxybutanedinitrile |
InChI |
InChI=1S/C4H4N2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H |
InChI Key |
RNYXHSLVKXGAFG-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(C(C#N)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxysuccinonitrile typically involves the hydroxylation of succinonitrile derivatives. One common method includes the reaction of succinonitrile with hydrogen peroxide in the presence of a catalyst, such as a transition metal complex, under controlled temperature and pressure conditions. This process ensures the selective addition of hydroxyl groups to the desired positions on the succinonitrile backbone.
Industrial Production Methods: Industrial production of 2,3-Dihydroxysuccinonitrile often employs continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of environmentally benign solvents and catalysts is also emphasized to align with green chemistry principles. The scalability of this process allows for the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxysuccinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of diamines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2,3-Dihydroxysuccinonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxysuccinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,3-Diphenylsuccinonitrile
- Structure : Features phenyl groups at the 2- and 3-positions instead of hydroxyls.
- Synthesis : Prepared via Method A (single-step procedure using benzal chloride and sodium cyanide in acetone) with a good yield (72%), surpassing Method II in practicality .
- Key Properties :
- Applications : Used as a precursor for stereochemical studies and polymer research.
Meso-2,3-diethyl-2,3-dimethylsuccinonitrile
- Structure : Contains ethyl and methyl groups at the 2- and 3-positions (CAS 85688-81-9) .
- Molecular Formula : C₁₀H₁₆N₂ (MW: 164.25 g/mol).
- Key Properties :
- Alkyl substituents increase hydrophobicity, making it less reactive toward nucleophiles compared to hydroxylated derivatives.
- The meso configuration simplifies stereochemical analysis due to internal symmetry.
(2R,3R)-Diethyl 2,3-Dihydroxysuccinate
- Structure : An ester analog with hydroxyl and ethoxy groups at the 2- and 3-positions.
- Synthesis : Produced via a GPII reaction using silver(I) oxide, yielding 18% of the target compound with E/Z isomerism (92:8 ratio) .
- Key Properties :
- Hydroxyl groups enable hydrogen bonding, contrasting with the nitrile’s electron-withdrawing nature.
- Demonstrates how functional groups (esters vs. nitriles) influence reactivity; esters are more prone to hydrolysis.
Data Table: Comparative Analysis of Succinonitrile Derivatives
Research Findings and Limitations
- Synthesis Challenges: Hydroxylated succinonitriles (e.g., 2,3-dihydroxysuccinonitrile) are likely more synthetically complex than phenyl or alkyl-substituted analogs due to the instability of hydroxyl groups under nitrile-forming conditions.
- Reactivity Trends: Electron-withdrawing groups (e.g., -CN) increase susceptibility to nucleophilic attack, while hydroxyl groups promote hydrogen bonding and oxidative pathways. Steric effects from phenyl or alkyl groups reduce reaction rates in cycloaddition or polymerization reactions compared to unsubstituted succinonitriles.
- Biological Relevance: While thiochromones with nitrile substituents show resistance to ring-opening reactions (e.g., ), succinonitriles with hydroxyl groups may exhibit divergent behavior, warranting further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
